3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione
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Overview
Description
3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione is a heterocyclic compound that features a pyridine ring substituted with a nitro group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione typically involves the reaction of 5-nitropyridine-2-amine with 2-chloropyridine-1-thione under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrazine hydrate.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Hydrazine hydrate or sodium borohydride are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of N-substituted pyridine derivatives.
Scientific Research Applications
3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-nitropyridine
- 2-amino-5-nitropyridine
- 2-amino-5-nitropyrimidine
Uniqueness
3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .
Properties
CAS No. |
65631-06-3 |
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Molecular Formula |
C10H8N4O2S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H8N4O2S/c15-14(16)7-3-4-9(12-6-7)13-8-2-1-5-11-10(8)17/h1-6H,(H,11,17)(H,12,13) |
InChI Key |
HHJRCTRAJQJEMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=S)C(=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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